molecular formula C16H30O B013416 (E)-Hexadec-11-enal CAS No. 57491-33-5

(E)-Hexadec-11-enal

Cat. No. B013416
CAS RN: 57491-33-5
M. Wt: 238.41 g/mol
InChI Key: AMTITFMUKRZZEE-AATRIKPKSA-N
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Description

(E)-Hexadec-11-enal, also known as palmitoleic aldehyde, is a natural aldehyde found in various plants and animals. It is a volatile compound with a characteristic odor and is used in the fragrance industry. In recent years, (E)-Hexadec-11-enal has gained attention in the scientific community due to its potential therapeutic properties.

Scientific research applications

  • Heat-Shock Gene Expression: (E)-4-hydroxyalk-2-enals, a category that includes (E)-Hexadec-11-enal, are active in activating heat-shock gene expression and heat-shock proteins synthesis in HeLa cells (Allevi et al., 1995).

  • Pheromone Research:

    • (E)-11-hexadecenal is a major constituent of the pheromone of the silver-striped hawk-moth Hippotion celerio, showing biological activity in electroantennogram and single cell recording studies (Bestmann et al., 1992).
    • (11Z)-hexadec-11-enal enhances the attractiveness of the main pheromone component of Diatraea saccharalis in wind tunnel experiments (Kalinová et al., 2005).
  • Olive Oil Quality Marker: (E)-Hex-2-enal, closely related to (E)-Hexadec-11-enal, is identified as a main compound in olive oil headspace and can serve as a marker for evaluating olive oil quality (Cavalli et al., 2004).

  • Synthesis and Chemical Applications:

    • The enantioselective synthesis of (E)-4,5-dihydroxydec-2-enal, a cytotoxic product, can be achieved through specific chemical reactions, indicating the compound's relevance in synthetic chemistry (Allevi et al., 1997).
    • The reaction of hexadec-2-enal with 2-nitroethanol leads to racemic erythro-sphingosine and ceramides, which are important in biochemistry (Hino et al., 1986).
  • Stabilization in Pheromone Synthesis: The addition of tocopherol significantly increases the stability of cis-hexadec-11-enal, a component in the sex pheromone of the cotton boll worm (Verba et al., 1987).

properties

IUPAC Name

(E)-hexadec-11-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTITFMUKRZZEE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016280
Record name (E)-Hexadec-11-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Hexadec-11-enal

CAS RN

57491-33-5
Record name (E)-11-Hexadecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57491-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-Hexadec-11-enal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Hexadec-11-enal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hexadec-11-enal
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Dahiru, EB Badgal, N Musa - GSC Biological and …, 2022 - gsconlinepress.com
Medicinal plants employed in the management of diseases has been attributed to their phytochemical compositions. The present study aimed to investigate the phytochemicals, …
Number of citations: 1 gsconlinepress.com

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